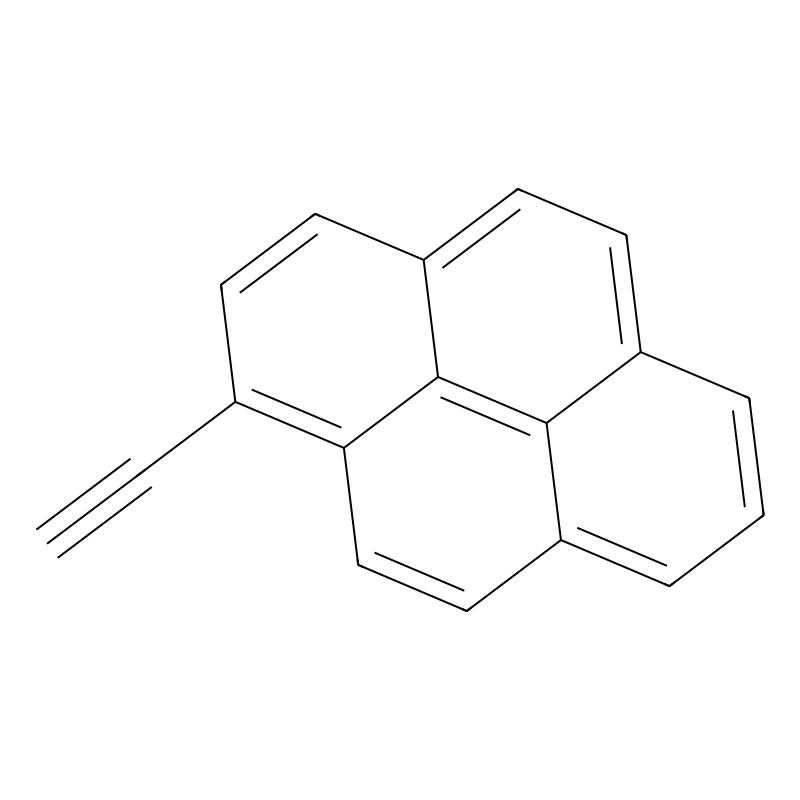

1-Ethynylpyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1-Ethynylpyrene melting point 113-115°C

Melting Point and Basic Properties

There is a discrepancy in the reported melting points for 1-Ethynylpyrene from different suppliers. The value you mentioned appears to refer to a different, related compound.

| Property | Reported Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₀ | [1] [2] [3] |

| Molecular Weight | 226.27 g/mol | [1] [2] [3] |

| CAS Number | 34993-56-1 | [1] [2] [3] |

| Melting Point | 117 °C (Dark grey powder/crystals) | [2] |

| Melting Point | 113-115 °C (This refers to a different pyrene derivative, compound 6) | [4] |

| Appearance | Light yellow to dark grey solid/powder | [1] [2] |

Comprehensive Technical Specifications

The following table summarizes key physical, chemical, and handling characteristics of this compound.

| Category | Specification | Source / Context |

|---|---|---|

| Chemical & Physical | ||

| Purity | >98% (Ossila); 98% (Thermo Fisher); NMR 1H (95%) (Lumiprobe, Kerafast) | [5] [1] [2] |

| Solubility | Good in chloroform, dichloromethane, toluene; low in water | [1] [3] |

| Spectral Properties | ||

| Excitation/Absorption Maxima (nm) | 343, 326, 313, 276, 265, 242, 234 | [1] [3] |

| Emission Maxima (nm) | 377, 397 | [1] [3] |

| Handling & Storage | ||

| Storage Conditions | -20°C in the dark; stable for at least 24 months | [1] [3] |

| Transportation | At room temperature for up to 3 weeks | [1] |

| Safety | Combustible Solid (Storage Class Code 11) | [6] |

Primary Research Applications and Protocols

This compound is valued in material science and biochemistry for its terminal alkyne and fluorescent pyrene core [7]. The diagram below outlines the general experimental workflow for its key applications.

General workflow for this compound key applications in research.

Material Science: Fluorescent MOF/COF Synthesis

This compound acts as a ligand to create functional materials. A cited protocol involves a post-synthetic "click reaction" to modify a metal-organic framework (UIO-66-NH₂) with this compound, creating a highly fluorescent MOF (UIO-66-Py) used for detecting explosive compounds like 2,4,6-trinitrophenol (TNP) [2].

- Key Steps: Post-synthetic modification of UIO-66-NH₂ via click reaction with 1-Ethynylpyrence.

- Application: The resulting UIO-66-Py showed 85% fluorescence quenching efficiency with 0.203 mM TNP and a low detection limit of 4.5 x 10⁻⁷ M [2].

Biochemistry: DNA Interaction Studies

The compound can be synthetically incorporated into oligonucleotides. When multiple this compound chromophores are placed adjacent to each other on a DNA strand, they can form a highly organized helical π-stacked arrangement along the major groove, which is useful for studying DNA structure and properties [2].

Enzymology: Suicide Inhibition of Cytochrome P450

This compound acts as a metabolism-based "suicide inhibitor" for specific cytochrome P-450 enzymes [8].

- Experimental Protocol:

- Incubation: Liver microsomes are incubated with this compound (EP) in the presence of NADPH.

- Metabolism-Dependent Inhibition: EP is metabolized by the enzyme, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.

- Activity Measurement: The hydroxylation activity of the target enzyme (e.g., towards Benzo[a]pyrene) is measured over time. A NADPH-dependent, progressive, and irreversible loss of activity is observed.

- Control: Adding fresh microsomes restores activity, confirming the inactivation is enzyme-specific and not due to substrate depletion [8].

- Key Findings: The inhibition is more effective against the cytochrome P-450 form induced by 5,6-benzoflavone than the one induced by phenobarbital, demonstrating enzyme selectivity [8].

Sourcing and Availability

Several suppliers offer this compound, though availability should be confirmed directly:

- Lumiprobe & Kerafast: Offer 50 mg and 100 mg quantities, listed as in stock [1] [3].

- Ossila: Lists a price of $2,530 for a 1g quantity [2].

- Thermo Fisher: Indicates the product is "not orderable at the moment" but suggests contacting technical support for alternatives [5].

References

- 1. 1-Ethynyl pyrene | CAS#:34993-56-1 [lumiprobe.com]

- 2. This compound | CAS Number 34993-56-1 [ossila.com]

- 3. 1-Ethynyl pyrene [kerafast.com]

- 4. A Guide to Design Functional Molecular Liquids with ... [nature.com]

- 5. This compound, 98% 5 g - Chemicals [thermofisher.com]

- 6. This compound AldrichCPR [sigmaaldrich.com]

- 7. Optimizing Synthesis with this compound [nbinno.com]

- 8. This compound, a Suicide Inhibitor of Cytochrome P-450 ... [pubmed.ncbi.nlm.nih.gov]

1-Ethynylpyrene electron density distribution

Core Photophysical Properties

The attachment of 1-ethynylpyrene to a molecular scaffold, such as an adenosine base, induces significant changes in its electronic properties, primarily characterized by an intramolecular charge transfer (ICT) process.

The table below summarizes the key photophysical properties of 2-(this compound)-adenosine (PyA) and the underlying processes [1]:

| Property/Observation | Description/Manifestation | Proposed Interpretation |

|---|---|---|

| Steady-State Fluorescence | Loss of vibrational structure; featureless, red-shifted emission band. | Evidence of strong intramolecular interactions and a partial charge transfer (CT) state [2] [1]. |

| Excited-State Dynamics | Population of two distinct states after intramolecular vibrational energy redistribution (IVR). | The population ratio and properties of these states are sensitive to solvent polarity (permittivity) and hydrogen-bonding ability (protic/aprotic) [1]. |

| Intramolecular Charge Transfer (ICT) | Electron density moves from the pyrene moiety towards the linked base (e.g., adenine). | The ethynyl bridge facilitates strong electronic communication. The process is sometimes followed by a proposed proton transfer [1]. |

| Fluorescence Quantum Yield (Φfl) | Remains nearly unchanged despite solvent class. | Suggests a complex but robust de-excitation pathway that is not heavily influenced by the external environment's polarity [1]. |

| Overall Fluorescence Lifetime | Remains nearly unchanged despite solvent class. | Indicates that the overall lifetime of the excited state is not solely determined by solvent-dependent CT [1]. |

Experimental & Computational Methodologies

A multi-technique approach is required to dissect the complex photophysics of this compound derivatives. The following workflow outlines the key experimental and computational methods used.

Detailed Experimental Protocols

Chemical Synthesis The this compound-modified adenosine (PyA) is synthesized via a Sonogashira cross-coupling reaction [1]. The protocol involves:

- Reaction Mixture: 2-iodoadenosine and this compound are combined in a degassed solvent mixture of dimethylformamide (DMF) and triethylamine (TEA).

- Catalysts: The reaction uses copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) as catalysts.

- Conditions: The reaction proceeds under an argon atmosphere at room temperature for approximately 19-24 hours [2] [1].

- Work-up: The product is purified via silica gel column chromatography, typically using a dichloromethane/methanol (9:1) solvent mix, and obtained as a yellow powder after crystallization from methanol [1].

Steady-State Spectroscopy

- Absorption Spectroscopy: Records the UV-Vis absorption spectrum (e.g., 300-600 nm) to identify electronic transitions. A concentration of 150-200 μM in a 1 mm path length cuvette is typical [1].

- Fluorescence Spectroscopy: Measures the emission spectrum (e.g., 360-700 nm) upon excitation at the absorption maximum (~371-376 nm). The concentration is kept low (~10 μM) to minimize re-absorption effects. The fluorescence quantum yield (Φfl) is determined using a standard reference, such as quinine bisulfate in 0.5 M H₂SO₄ [1].

Time-Resolved Spectroscopy

- Transient Absorption (TA): A pump-probe setup is used. The sample is excited with a femtosecond pump pulse at 388 nm, and a delayed white light continuum pulse probes the resulting changes in absorption. This reveals the dynamics of the excited states on ultrafast timescales (femto- to nanoseconds) under magic-angle conditions to eliminate polarization effects [1].

- Time-Correlated Single Photon Counting (TCSPC) & Streak Camera: These techniques measure the time-dependent fluorescence decay, providing data on the lifetimes of the various emissive states [2] [1].

Computational Analysis Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are performed to model the electronic structure of the molecule. These calculations help interpret experimental spectra by providing information on frontier molecular orbitals, excited-state energies, and charge redistribution upon photoexcitation [1].

Visualizing the Photophysical Mechanism

The excited-state dynamics of this compound-adenosine involve a multi-step process, culminating in charge transfer. The following diagram illustrates this mechanism.

> Mechanism of excited-state dynamics in this compound-adenosine.

Important Technical Considerations

When working with or interpreting data for this compound systems, please note:

- Solvent Dependence: The spectral shape and the population ratio between the two excited states (Localized and CT) are highly sensitive to the solvent's polarity and its hydrogen-bonding capability. This must be controlled and reported [1].

- Proton Transfer Hypothesis: Early models suggested that the initial ICT might be followed by a proton transfer. However, this remains a refined aspect of the model that may not be settled [1].

- Handling of C≡C and C=O vibrations: In related fields, the ν(C≡C) vibration of the alkyne bridge and other tagged groups (like ν(C=O) in ancillary ligands) are used as sensitive probes of electron density on the metal center in complexes [3]. While not directly observed in the PyA studies, this demonstrates the potential of IR spectroscopy for probing electron density changes.

References

1-Ethynylpyrene solubility chloroform DMSO

Solubility and Basic Physical Properties

The table below summarizes the key physical properties and solubility data for 1-Ethynylpyrene.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₀ [1] |

| Molecular Weight | 226.27 g/mol [1] |

| Appearance | Light yellow to brown solid [1] [2] |

| Melting Point | 113-115 °C [1] |

| Solubility in Chloroform | Soluble [1] [3] [4] |

| Solubility in Dichloromethane (DCM) | Soluble [1] [3] |

| Solubility in Toluene | Soluble [1] [3] |

| Solubility in DMSO | 9.09 mg/mL (40.17 mM) [2] |

| Solubility in Water | Insoluble [1] [3] [4] |

Experimental Handling and Protocol Guide

For researchers planning to work with this compound, here are some key experimental considerations and a protocol for preparing stock solutions.

Storage and Handling

- Storage: It is recommended to store the solid compound at -20°C for long-term stability [3] [2]. Once dissolved, DMSO stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month [2].

- Handling: The compound should be protected from prolonged exposure to light [3] [2].

Stock Solution Preparation in DMSO

The following protocol is adapted from supplier information for preparing a 10 mM stock solution [2].

- Calculate Mass: Determine the mass of this compound needed for your desired solution volume. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.26 mg.

- Weigh Compound: Accurately weigh the calculated mass of the light yellow solid.

- Dissolve in DMSO: Transfer the compound to a volumetric flask and add DMSO to bring the volume to 1 mL. Note: The supplier indicates that solubility may require ultrasonication and warming to 60°C [2].

- Aliquot and Store: Once fully dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.

Research Applications and Workflow

This compound is primarily used in chemical biology and medicinal chemistry research due to two key functional properties: its alkyne group for "click chemistry" and its role as a cytochrome P450 inhibitor. The following diagram illustrates a typical research workflow leveraging these properties.

Research applications of this compound based on its chemical structure.

- Click Chemistry Reagent: The terminal alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction [2]. This reaction is used to attach the pyrene fluorophore to other molecules, such as azide-modified biomolecules or polymers, creating fluorescent probes [3] [2].

- Cytochrome P450 Inhibitor: this compound is a potent aryl acetylenic inhibitor of several cytochrome P450 enzymes, including 1A1, 1A2, and 2B1, with reported IC₅₀ values in the sub-micromolar range [2]. This makes it a valuable tool for studying drug metabolism pathways.

- Fluorescent Probe: The pyrene moiety provides intrinsic fluorescence and sensitivity to the microenvironment. It can form excimers (excited-state dimers), which is useful for studying biomolecular interactions and structures [3].

References

Crystallographic Data for Pyrene Acetylenic Inhibitors

The table below summarizes the single-crystal X-ray crystallography data for 1-Ethynylpyrene, 1-Propynylpyrene, and 4-Propynylpyrene [1]:

| Compound | Chemical Formula | Crystal System | Unit Cell Parameters | Volume (ų) |

|---|---|---|---|---|

| This compound (1-EP) | C₁₈H₁₀ | P2₁/c | ( a = 14.571(2) ) Å, ( b = 3.9094(5) ) Å, ( c = 20.242(3) ) Å, ( β = 105.042(2)° ) | 1,113.5(2) |

| 1-Propynylpyrene (1-PP) | C₁₉H₁₂ | P2₁/n | ( a = 8.970(2) ) Å, ( b = 10.136(1) ) Å, ( c = 14.080(3) ) Å, ( β = 99.77(2)° ) | 1,261.5(4) |

| 4-Propynylpyrene (4-PP) | C₁₉H₁₂ | Pbca | ( a = 9.904(1) ) Å, ( b = 13.174(2) ) Å, ( c = 19.401(1) ) Å | 2,531.4(5) |

Additional Data for this compound (1-EP) [1]:

- Z = 4

- Calculated Density = 1.350 Mg/m³

- Absorption Coefficient = 0.77 cm⁻¹

- θ range for data collection = 2.0 to 37.5°

- Independent Reflections = 8,889 (from 82,390 measurements)

- Observed Reflections [I > 2σ(I)] = 3,508

- Final R value = 0.054

Experimental Methodology for X-ray Crystallography

The general methodology for the conventional X-ray structure determination is described below [1].

Workflow for determining the crystal structure of pyrene acetylene inhibitors.

Key Experimental Details [1]:

- Sample Preparation: Crystals were grown by slow evaporation of solvent mixtures (e.g., ethylene glycol/acetone for 1-EP, hexane/acetone for 1-PP, cyclohexane for 4-PP).

- Data Collection: A diffractometer with a molybdenum X-ray tube (Mo Kα radiation) and a graphite monochromator was used. Data were collected in ω:2θ scan mode.

- Data Processing: Measured reflections were corrected for Lorentz and polarization effects. Symmetry-equivalent reflections were averaged.

- Structure Solution and Refinement: Structures were solved using the SIR method [1]. Full-matrix least-squares refinements were performed on the structure factor ( F ). Non-hydrogen atoms were refined anisotropically.

- Special Procedure for 1-EP: The electron density distribution of 1-EP was determined using low-temperature (130 K) X-ray diffraction measurements and a multipole refinement model to describe non-spherical atomic electron distributions [1].

Biological Activity and Inhibition Mechanism

These aryl acetylenes act as inhibitors for cytochrome P450 enzymes (CYPs) 1A1, 1A2, 1B1, 2A6, and 2B1 [1]. The inhibition mechanism involves the enzyme's oxidation of the acetylene group.

Post-oxidation pathways for acetylene-based P450 inhibitors.

Key Findings on Mechanism and Selectivity [1]:

- Site of Oxidation: Electron density analysis showed the terminal acetylenic carbon is more negative, making it the proposed site of oxidation, leading to a ketene intermediate [1].

- Enzyme Selectivity: this compound acts as a mechanism-based inhibitor (suicide inhibitor) of P450s 1A1 and 1A2 but as a reversible inhibitor of P450 2B1 [1]. This selectivity helps discriminate between enzymes in the P450 1A and 1B families [1].

Applications and Further Research

- Probes and Therapeutics: These inhibitors can be used to study enzyme active sites, model anticancer drugs, and potentially inhibit the metabolic activation of procarcinogens [1].

- Fluorescent Probes: this compound is used as a fluorescent tag in materials chemistry, such as in Metal-Organic Frameworks (MOFs) for detecting explosives like 2,4,6-trinitrophenol (TNP) [2].

- Related Compounds: The 7-ethynylcoumarin derivatives also act as potent and selective mechanism-based inhibitors for P450s 1A1 and 1A2, demonstrating the broader relevance of the acetylene functional group in inhibitor design [3].

References

1-Ethynylpyrene net atomic charges terminal acetylenic carbon

Net Atomic Charges and Experimental Electron Density

The net atomic charges for 1-Ethynylpyrene were determined experimentally through high-resolution, low-temperature X-ray diffraction measurements, with results supported by multiple theoretical calculation methods [1] [2].

| Atom | Net Atomic Charge | Role in Acetylenic Group |

|---|---|---|

| C18 | More negative | Terminal carbon atom |

| C17 | Less negative | Internal carbon atom |

A total of 82,390 reflections were measured with Mo Kα radiation. The experimental electron density distribution (EDD) was modeled using a least-squares refinement procedure with multipole parameters to describe non-spherical distortions of atomic electron clouds [1] [2]. This precise experimental finding is consistent with net atomic charges calculated by ab initio, density functional theory (DFT), and semi-empirical methods [1] [2].

Detailed Experimental Methodology

The determination of net atomic charges relied on a rigorous single-crystal X-ray diffraction protocol.

Conventional X-ray Structure Determination

- Crystallization: this compound single crystals were grown by slow evaporation from an ethylene glycol/acetone solvent mixture [2].

- Data Collection: A crystal of dimensions 0.80 × 0.12 × 0.08 mm was mounted on a diffractometer. Data was collected at 130 Kelvin using Mo Kα radiation (λ = 0.71073 Å) [2].

- Measurement Parameters: A total of 82,390 reflections were measured to a resolution of (sinθ/λ)max = 0.985 Å⁻¹. Averaging symmetry-equivalent reflections yielded 8,889 unique reflections for analysis [1] [2].

High-Resolution Electron Density Analysis

- Refinement: The structural model was refined against the diffraction data using least-squares methods. Multipole population parameters were refined to model the aspherical electron density around each atom [1] [2].

- Charge Calculation: Net atomic charges for carbon atoms C17 and C18 were derived directly from the refined monopole population parameters [1] [2]. This experimental approach avoids theoretical approximations and provides a direct measurement of the electron distribution.

Biochemical Mechanism of Cytochrome P450 Inhibition

The electronic structure of this compound is fundamental to its function as a mechanism-based inhibitor of cytochrome P450 enzymes (CYPs) [2]. The more negative terminal carbon (C18) is the preferred site of oxidation by the P450 enzyme [1] [2].

The following diagram illustrates the inhibition pathway mediated by the atomic charge distribution:

This mechanism is consistent with assay results showing this compound acts as:

- A mechanism-based (suicide) inhibitor of P450s 1A1 and 1A2 [1] [2].

- A reversible inhibitor of P450 2B1 [1] [2].

Inhibition Potency and Research Applications

The inhibitory strength of this compound against specific CYP enzymes has been quantified, underscoring its research utility.

| Cytochrome P450 Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| CYP1A1 | 0.18 | Mechanism-based |

| CYP1A2 | 0.32 | Mechanism-based |

| CYP2B1 | 0.04 | Reversible |

| CYP2A6 | >10 | No significant inhibition |

This compound is a valuable tool compound used to discriminate between members of the P450 1A and 1B families in human studies [2]. Its high potency and selectivity make it useful for probing enzyme active sites, studying protein structure, and as a model for anticancer drug mechanisms [2] [3].

Beyond its role as a P450 inhibitor, this compound is also employed as a fluorescent probe and building block in materials chemistry [4]. It serves as a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), applied in fluorescent sensors and photocatalysis [4].

References

- 1. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 [pubmed.ncbi.nlm.nih.gov]

- 2. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Studies of Polyaromatic Hydrocarbon Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. - 1 | CAS Number 34993-56-1 | Ossila Ethynylpyrene [ossila.com]

Introduction to 1-Ethynylpyrene as a Cytochrome P450 Inhibitor

Application Notes and Protocols for 1-Ethynylpyrene: A Mechanism-Based Inhibitor of Cytochrome P450 1A1 and 1A2

Introduction

Cytochrome P450 (CYP) enzymes 1A1 and 1A2 play significant roles in the metabolic activation of numerous procarcinogens, including polycyclic aromatic hydrocarbons (PAHs), into ultimate carcinogenic forms. The development of specific inhibitors for these enzymes is a critical strategy in cancer chemoprevention and for mitigating the adverse effects of environmental toxins. Among the most effective inhibitors are aryl acetylenic compounds, such as 1-Ethynylpyrene (1-EP), which acts as a potent and selective mechanism-based inactivator of CYP1A1 and CYP1A2 [1] [2]. These notes provide a detailed overview of the properties, mechanisms, and experimental protocols for using 1-EP in research settings, supporting its application in enzyme inhibition studies and drug discovery.

Chemical Properties and Specifications

This compound (1-EP) is a synthetic polycyclic aromatic hydrocarbon featuring an ethynyl group attached to the pyrene ring system. Its structural characteristics are crucial for its function and interaction with the active sites of P450 enzymes.

- CAS Number: 34993-56-1

- Molecular Formula: C₁₈H₁₀

- Molecular Weight: 226.27 g/mol [3]

- Structural Features: The molecule consists of a planar, four-ring pyrene system substituted with a terminal alkyne at the 1-position. This alkyne group is the site of metabolic activation by P450 enzymes [1] [4].

- Crystallographic Data: 1-EP crystallizes in the monoclinic crystal system, space group P2₁/c, with unit cell parameters

a = 14.571(2) Å,b = 3.9094(5) Å,c = 20.242(3) Å, andβ = 105.042(2)°[1] [4]. - Solubility: 1-EP is soluble in organic solvents such as DMSO (≥ 40 mM). For biological assays, stock solutions are typically prepared in DMSO and then diluted into the aqueous assay buffer [3].

Mechanism of Action

1-EP functions as a mechanism-based inhibitor (also termed a "suicide inactivator") of CYP1A1 and CYP1A2. This process involves enzymatic activation of the inhibitor, leading to irreversible covalent modification and inactivation of the enzyme.

Detailed Inhibition Pathway

The mechanism proceeds through several key steps, illustrated in the diagram below.

Diagram 1: Mechanism-based inhibition pathway of this compound. The terminal alkyne carbon is oxidized by the CYP enzyme's activated iron-oxo species, leading to a reactive ketene intermediate. This ketene can either covalently modify an active site amino acid residue, resulting in irreversible enzyme inactivation, or be hydrolyzed to a carboxylic acid if no nucleophile is available [1] [5].

Electronic Basis for Site of Oxidation: Experimental electron density distribution studies and theoretical calculations confirm that the terminal acetylenic carbon (C18) in 1-EP carries a more negative charge compared to the internal carbon. This electron density makes the terminal carbon the preferred site for oxidation by the high-valent iron-oxo species (Compound I) in the P450 catalytic cycle, leading directly to ketene formation [1] [4].

Inhibition Potency and Selectivity Data

The inhibitory activity of 1-EP against various cytochrome P450 enzymes has been quantitatively characterized. The table below summarizes key potency metrics.

Table 1: Inhibition Potency of this compound Against Human Cytochrome P450 Enzymes

| P450 Enzyme | IC₅₀ (μM) | Inhibition Constant, Kᵢ (μM) | Inhibition Type |

|---|---|---|---|

| CYP1A1 | 0.18 [3] | Not Reported | Mechanism-Based [6] |

| CYP1A2 | 0.32 [3] | 0.32 [3] | Mechanism-Based [6] |

| CYP1B1 | Not Reported | Direct Inhibition [6] | Competitive [6] |

| CYP2B1 | 0.04 [3] | 0.04 [3] | Reversible [1] [4] |

Selectivity Considerations

- CYP1A Subfamily vs. CYP2B1: 1-EP demonstrates a clear selectivity profile. It acts as a mechanism-based inactivator for CYP1A1 and CYP1A2 but functions only as a reversible, competitive inhibitor for CYP2B1 [1] [4]. This suggests differences in the active site architecture and accessibility of nucleophilic residues between these enzyme subfamilies.

- Differential Mechanisms within CYP1 Family: Interestingly, while 1-EP is a mechanism-based inhibitor for CYP1A1, it inhibits the closely related CYP1B1 through direct, competitive inhibition, without mechanism-based inactivation [6]. This highlights how subtle differences in enzyme active sites can significantly influence the mode of inhibitor action.

Experimental Protocols

Protocol 1: Determining IC₅₀ Values Using the EROD Assay

The 7-Ethoxyresorufin O-deethylation (EROD) assay is a standard, sensitive method for assessing CYP1A1 and CYP1A2 activity and its inhibition.

Principle: The assay measures the CYP-catalyzed O-deethylation of the substrate 7-ethoxyresorufin to highly fluorescent resorufin.

Materials:

- Microsomes containing recombinant human CYP1A1 or CYP1A2 (or human liver microsomes for CYP1A2).

- Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

- Substrate: 5 µM 7-ethoxyresorufin in buffer (prepare from a DMSO stock).

- Inhibitor: this compound, serially diluted in DMSO (final DMSO concentration ≤ 1% v/v).

- Cofactor: 1 mM NADPH in buffer (prepare fresh).

- Stop Solution: 80% Acetonitrile in 0.1 M Tris base.

- Fluorescence Plate Reader (Excitation: 530–550 nm, Emission: 580–600 nm).

Procedure:

- Pre-incubation: In a 96-well plate, mix 80 µL of assay buffer, 10 µL of microsomal protein (0.1–0.5 mg/mL final concentration), and 10 µL of the appropriate 1-EP dilution (or DMSO for controls). Pre-incubate the mixture for 3–5 minutes at 37°C.

- Reaction Initiation: Start the reaction by adding 100 µL of the NADPH/7-ethoxyresorufin mixture (final NADPH concentration 1 mM).

- Incubation: Incubate at 37°C for a predetermined time (e.g., 10–30 minutes). The incubation time is critical for observing time-dependent inhibition.

- Reaction Termination: Stop the reaction by adding 50 µL of ice-cold stop solution.

- Fluorescence Measurement: Centrifuge the plate (if necessary) to pellet precipitated protein. Transfer the supernatant to a new plate and measure the fluorescence.

- Data Analysis:

- Generate a standard curve using known concentrations of resorufin.

- Calculate reaction velocities (pmol resorufin formed/min/mg protein) for each inhibitor concentration.

- Express velocities as a percentage of the vehicle control (DMSO) activity.

- Plot % activity vs. log₁₀[1-EP] and fit the data to a sigmoidal dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Identifying Mechanism-Based Inhibition

This protocol distinguishes mechanism-based inhibition from reversible inhibition by demonstrating time- and NADPH-dependence.

Materials: As in Protocol 1.

Procedure:

- Primary Incubation (Inactivation Phase): Prepare two sets of tubes.

- Complete System: Microsomes (CYP1A1/1A2), 1-EP (at various concentrations), and NADPH in buffer.

- Control Systems:

- No NADPH: Replace NADPH with buffer.

- No Pre-incubation: 1-EP is added after the primary incubation, just before the activity assay.

- Heat-Inactivated Microsomes. Incubate all tubes at 37°C. At designated time intervals (e.g., 0, 5, 10, 20 min), remove an aliquot from the Complete System and No NADPH control.

- Secondary Incubation (Activity Assay): Dilute the primary incubation aliquot significantly (e.g., 10–20 fold) into a fresh EROD assay mixture (containing NADPH and a high concentration of 7-ethoxyresorufin). This dilution minimizes the contribution of reversible inhibition from any remaining 1-EP.

- Measure Residual Activity: Determine the EROD activity in each secondary incubation as described in Protocol 1.

- Data Analysis:

- Plot the natural log of the remaining activity (%) vs. pre-incubation time for each 1-EP concentration. The slope of the linear portion of this plot is the observed inactivation rate constant ((k_{obs})).

- Plot (k_{obs}) vs. the inactivator concentration [I]. The data can be fitted to the equation for mechanism-based inhibition to determine the maximal rate of inactivation ((K_{inact})) and the inhibitor concentration that gives half-maximal inactivation ((K_I)).

Diagram 2: The experimental workflow for characterizing mechanism-based inhibition, highlighting the two key phases and essential controls.

Applications in Research

- Probing Enzyme Active Sites: 1-EP is used as a chemical probe to study the topology and reactivity of the active sites in CYP1A1, CYP1A2, and CYP1B1, helping to elucidate differences that govern substrate specificity and inhibition mechanisms [6] [5].

- Cancer Chemoprevention Studies: Due to its potent and irreversible inhibition of procarcinogen-activating enzymes like CYP1A1 and CYP1A2, 1-EP serves as a tool compound in studies aimed at preventing chemically induced carcinogenesis [2].

- In Vitro Phenotyping: It can be used in reaction phenotyping cocktails to selectively suppress CYP1A2 activity, thereby clarifying the contribution of this enzyme to the metabolism of new chemical entities [7].

- Model Compound for Inhibitor Design: The well-characterized structure and mechanism of 1-EP provide a template for designing new aryl acetylenic inhibitors with improved potency and selectivity for target P450 enzymes [1] [8].

References

- 1. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Family 1 Inhibitors and Structure-Activity ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Cytochrome P450 Inhibitor [medchemexpress.com]

- 4. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P 450 [link.springer.com]

- 5. Review of Ligand Specificity Factors for CYP1A Subfamily ... [pmc.ncbi.nlm.nih.gov]

- 6. Different mechanisms for inhibition of human cytochromes P ... 450 [pubmed.ncbi.nlm.nih.gov]

- 7. Novel (Q)SAR models for prediction of reversible and time ... [frontiersin.org]

- 8. 7-Ethynylcoumarins: Selective Inhibitors of Human ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 1-Ethynylpyrene-Based Fluorescent Probes for MOF/COF Synthesis in Sensing Applications

Introduction to 1-Ethynylpyrene as a Fluorescent Probe

This compound (CAS 34993-56-1) is an advanced functional material consisting of a pyrene backbone with an ethynyl functional group at the 1-position, making it particularly valuable for constructing fluorescent probes in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound exhibits exceptional fluorescence properties with excitation/absorption maxima at 343, 326, 313, 276, 265, 242, and 234 nm, and emission maxima at 377 and 397 nm [1]. The pyrene core provides a highly conjugated π-system that delivers excellent emission characteristics, long excited-state lifetime, and efficient electron hole-pair dissociation [2]. The ethynyl functional group serves as a versatile handle for covalent attachment through click chemistry and Sonogashira coupling reactions, enabling precise integration into porous framework structures [3] [1]. These unique characteristics make this compound particularly suitable for developing highly sensitive fluorescence-based sensors for various applications, including explosive detection, environmental monitoring, and biomedical sensing.

The strategic importance of this compound in sensor design stems from the synergistic combination of its inherent fluorescent properties and the structural advantages offered by MOF and COF platforms. Pyrene is one of the most widely investigated aromatic hydrocarbons in materials science due to its unique optical and electronic properties, which include excimer formation capability, high fluorescence quantum yield, and distinct separation of fluorescence bands for monomer and excimer species [2]. When incorporated into framework structures, these properties can be significantly enhanced or modified, leading to improved sensing performance through mechanisms such as photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), and host-guest interactions. The rigidity and porosity of MOF and COF structures further provide a protective environment for the fluorophore, reducing quenching effects from aggregation and enabling selective interactions with target analytes based on size exclusion and chemical affinity.

Physical and Chemical Properties of this compound

Table 1: Fundamental properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 34993-56-1 |

| Chemical Formula | C18H10 |

| Molecular Weight | 226.28 g/mol |

| Purity | >98% |

| Melting Point | 117°C |

| Appearance | Dark grey powder/crystals |

| Absorption Maxima | 343, 326, 313, 276, 265, 242, 234 nm |

| Emission Maxima | 377, 397 nm |

| Solubility | Good in chloroform, dichloromethane, toluene; low in water |

This compound demonstrates excellent thermal stability and can withstand various synthetic conditions encountered during MOF and COF synthesis. The compound is typically supplied as a dark grey crystalline powder with high purity (>98%), ensuring reproducible results in sensing applications [3]. From a structural perspective, the 1-position on the pyrene core represents the most electron-rich site, making it particularly favorable for electrophilic substitution reactions and coordination chemistry [2]. This strategic positioning of the ethynyl group allows for extended conjugation while maintaining the planar configuration of the pyrene system, which is crucial for π-π stacking interactions within framework materials. The terminal alkyne functionality not only serves as a reaction handle but also contributes to the electronic characteristics of the molecule, influencing both absorption and emission properties through its electron-withdrawing nature.

The handling and storage of this compound require specific considerations to maintain its stability and performance. The material should be stored at -20°C in the dark, with transportation possible at room temperature for up to three weeks [1]. Prolonged exposure to light should be avoided to prevent photodegradation, and the compound is best dissolved in organic solvents such as chloroform, dichloromethane, or toluene immediately before use in synthetic applications. These storage and handling protocols ensure the long-term stability of the material, with typical shelf life of 24 months after receipt when proper conditions are maintained. For laboratory safety, standard precautions for handling fine powders should be followed, including the use of appropriate personal protective equipment to prevent inhalation or skin contact.

MOF-Based Fluorescent Probe Synthesis and Protocol

Synthesis of UIO-66-Py for Explosives Detection

The construction of UIO-66-Py through post-synthetic modification of UIO-66-NH2 represents a well-established protocol for creating highly sensitive fluorescent probes for explosive detection [4]. This approach leverages the click chemistry strategy to covalently attach this compound to the MOF structure, resulting in significantly enhanced fluorescence intensity compared to the parent framework. The step-by-step methodology provides researchers with a reproducible path to obtaining functional materials with exceptional sensing capabilities for nitroaromatic compounds, particularly 2,4,6-trinitrophenol (picric acid).

Table 2: Required materials and quantities for UIO-66-Py synthesis

| Material | Quantity | Purpose | Supplier Notes |

|---|---|---|---|

| UIO-66-NH2 | 100 mg | MOF precursor | Synthesized according to literature procedures |

| This compound | 25 mg | Fluorescent tag | Available from Ossila (B3861) or Lumiprobe |

| Copper(I) bromide | 5 mg | Click reaction catalyst | Purified before use |

| Azidotrimethylsilane | 15 μL | Coupling agent | Handle under inert atmosphere |

| N,N-Dimethylformamide (DMF) | 50 mL | Reaction solvent | Anhydrous grade recommended |

| tert-Butyl nitrite | 20 μL | Diazotization agent | Freshly opened container |

| Methanol | 100 mL | Washing solvent | Laboratory grade |

Step-by-Step Experimental Protocol:

Preparation of UIO-66-N2: Begin with the synthesis of UIO-66-NH2 according to established literature methods [4]. Activate the MOF by heating at 120°C under vacuum for 12 hours to remove solvent molecules from the pores. In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 100 mg of activated UIO-66-NH2 in 30 mL of anhydrous DMF. Add 20 μL of tert-butyl nitrite and 15 μL of azidotrimethylsilane to the suspension. Maintain the reaction under an inert atmosphere (argon or nitrogen) and stir at room temperature for 24 hours. The successful conversion to UIO-66-N2 can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy, with the appearance of a characteristic azide peak at approximately 2100 cm⁻¹.

Click Reaction with this compound: In a separate flask, dissolve 25 mg of this compound in 20 mL of anhydrous DMF. Add this solution to the UIO-66-N2 suspension along with 5 mg of copper(I) bromide catalyst. Maintain the inert atmosphere and heat the reaction mixture to 60°C with continuous stirring for 48 hours. The progression of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change of the MOF from pale yellow to darker yellow or light brown.

Purification and Activation: After cooling to room temperature, collect the functionalized MOF by centrifugation at 8000 rpm for 10 minutes. Wash the solid product repeatedly with DMF (3 × 20 mL) to remove unreacted this compound, followed by methanol (3 × 20 mL) to exchange the solvent. Finally, activate the UIO-66-Py by heating at 100°C under vacuum for 12 hours. The resulting material should be stored in a desiccator protected from light to maintain its fluorescent properties.

The successful formation of UIO-66-Py should be verified through characterization techniques including powder X-ray diffraction (PXRD) to confirm retention of crystallinity, FT-IR spectroscopy to demonstrate the formation of triazole rings (characteristic peaks at 1600-1650 cm⁻¹), and fluorescence spectroscopy to confirm the enhanced emission intensity compared to UIO-66-NH2. Nitrogen adsorption-desorption measurements at 77 K can be used to determine the surface area and porosity of the material, which typically shows reduced values compared to the parent UIO-66-NH2 due to the incorporation of the bulky pyrene units.

Sensing Performance and Characterization Data

Performance for 2,4,6-Trinitrophenol (PA) Detection

The UIO-66-Py fluorescent probe demonstrates exceptional performance in detecting nitroaromatic explosives, particularly 2,4,6-trinitrophenol (PA), through a fluorescence quenching mechanism [4]. The sensing capability is characterized by both high sensitivity and excellent selectivity against potential interferents. When exposed to PA solutions, UIO-66-Py exhibits up to 85% fluorescence quenching efficiency at a PA concentration of 0.203 mM, with a calculated detection limit of 4.5 × 10⁻⁷ M [4] [3]. This remarkable sensitivity stems from the synergistic combination of hydrogen bonding interactions between the triazole moieties in the modified MOF and the hydroxyl groups of PA, coupled with an efficient photo-induced electron transfer process from the electron-rich pyrene units to the electron-deficient PA molecules.

Table 3: Sensing performance of this compound-based materials

| Analyte | Material | Detection Mechanism | Linear Range | Detection Limit | Quenching Efficiency |

|---|---|---|---|---|---|

| 2,4,6-Trinitrophenol (PA) | UIO-66-Py | PET + Hydrogen Bonding | Not specified | 4.5 × 10⁻⁷ M | 85% (at 0.203 mM) |

| Metal Ions | Ethynylpyrene-linked benzocrown ethers | Complexation-induced fluorescence changes | Varies by metal | Not specified | Not specified |

| DNA Sequences | DNA-incorporated ethynylpyrene | Excimer formation | Not applicable | Not applicable | Not applicable |

The selectivity profile of UIO-66-Py has been rigorously evaluated against various potential interferents including nitrobenzene (NB), 1,3-dinitrobenzene (DNB), 1,4-dinitrobenzene, 2,4-dinitrotoluene (DNT), 2,6-dinitrotoluene, 2-nitrotoluene (2-NT), 4-nitrotoluene (4-NT), 4-nitrophenol (4-NP), and phenol [4]. The probe demonstrates minimal response to these competing analytes while maintaining strong quenching toward PA, establishing its practical utility for real-world sensing applications. The exceptional selectivity arises from the specific design of the MOF probe, where the incorporated triazole rings formed during the click reaction create optimal binding sites for PA molecules through hydrogen bonding interactions, while the pore architecture provides size and shape selectivity.

Quenching Mechanisms and Theoretical Basis

The fluorescence quenching observed in this compound-based MOF probes primarily occurs through a photo-induced electron transfer process from the excited-state pyrene units to the electron-deficient nitroaromatic analytes [4]. The mechanism can be visualized as follows:

The theoretical foundation for this sensing mechanism involves several complementary processes. First, the hydrogen bonding interactions between the triazole rings in the modified MOF and the hydroxyl groups of PA facilitate close proximity between the fluorophore and quencher, enhancing the electron transfer efficiency [4]. Second, the inherent electron deficiency of nitroaromatic compounds creates a thermodynamic driving force for electron transfer from the excited-state pyrene, resulting in non-radiative decay pathways that compete with fluorescence emission. Third, the structural confinement provided by the MOF pores creates a pre-organized environment that orients the analyte and fluorophore for optimal electronic interactions, further enhancing the quenching efficiency. These combined mechanisms explain the exceptional sensitivity and selectivity of this compound-based MOF probes toward nitroaromatic explosives compared to other fluorescent sensing platforms.

COF Integration Strategies and Protocols

The incorporation of this compound into covalent organic frameworks offers an alternative approach for creating highly ordered fluorescent sensing platforms with tunable porosity and enhanced stability. While MOFs utilize coordinate bonds between metal ions and organic linkers, COFs employ covalent bonding to create extended framework structures, often resulting in improved chemical and thermal stability. The ethynyl functionality of this compound makes it particularly suitable for COF synthesis through reactions such as Sonogashira cross-coupling, which enables the formation of carbon-carbon bonds between alkyne and aryl halide functional groups under palladium catalysis.

Representative Protocol for COF Functionalization:

Sonogashira Coupling Reaction: In a dry Schlenk tube, combine the halogenated COF precursor (100 mg), this compound (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (2 mol%) under an inert atmosphere. Add a mixture of degassed triethylamine and toluene (1:1 v/v, 20 mL) as the solvent system. Heat the reaction mixture at 80-90°C for 48-72 hours with continuous stirring. The reaction progress can be monitored by TLC or by observing the color change of the COF material.

Post-Synthetic Modification: For COFs that cannot withstand the conditions of direct synthesis, post-synthetic modification provides an alternative functionalization pathway. Begin with a pre-formed COF containing alkyne or azide functional groups. For click chemistry functionalization, follow a similar protocol to the MOF modification, using copper(I) bromide as a catalyst in DMF at 60°C for 24-48 hours. The mild conditions of click chemistry make it particularly suitable for post-synthetic modification without compromising the crystallinity of the COF framework.

Purification and Characterization: After the reaction, collect the functionalized COF by centrifugation and wash thoroughly with DMF, tetrahydrofuran, and methanol to remove any unreacted starting materials or catalysts. Activate the material by supercritical CO2 drying or by heating under vacuum. Characterize the resulting this compound-functionalized COF using PXRD, FT-IR, solid-state NMR, and nitrogen physisorption measurements to confirm the retention of crystallinity and successful incorporation of the fluorophore.

The strategic advantage of COF-based sensors lies in their highly ordered porous structures, which can be precisely engineered at the molecular level to create specific binding sites for target analytes. The incorporation of this compound into these frameworks combines the exceptional fluorescence of the pyrene moiety with the structural precision of COFs, resulting in sensing platforms with improved selectivity due to molecular sieving effects. Additionally, the fully covalent nature of COFs often enhances their stability in aqueous and challenging chemical environments compared to many MOF systems, expanding their potential application range to biological sensing and environmental monitoring in real-world conditions.

Diverse Applications and Performance Comparison

The application spectrum of this compound-based MOF and COF fluorescent probes extends beyond explosive detection to include environmental monitoring, pharmaceutical analysis, and biomolecular sensing. The versatility of these materials stems from the tunable nature of framework structures and the responsive fluorescence behavior of the pyrene moiety when interacting with various analyte classes. Recent advances have demonstrated the successful implementation of similar fluorescent MOF/COF hybrid structures for detecting pharmaceutical compounds including chloroquine phosphate and folic acid through ratiometric fluorescence signals [5]. This expanding application landscape highlights the broad utility of this compound-functionalized porous materials in analytical chemistry.

Table 4: Comparison of this compound incorporation strategies

| Parameter | MOF Post-Synthetic Modification | COF Direct Synthesis | COF Post-Synthetic Modification |

|---|---|---|---|

| Crystallinity Retention | Excellent (confirmed by PXRD) | Variable (depends on reaction conditions) | Good to excellent |

| Functionalization Efficiency | High (85-93% yield) | Moderate to high | Moderate |

| Reaction Conditions | Mild (60°C, 48h) | Harsh (often high temperature) | Mild to moderate |

| Structural Order | Maintains parent MOF structure | Dependent on monomer design | Maintains parent COF structure |

| Typical Loading Capacity | Moderate | High | Low to moderate |

The biomedical application of this compound-based materials has been demonstrated through its incorporation into DNA supramolecular scaffolds, where multiple chromophores arrange into helical π-stacked assemblies along the major groove of duplex DNA [3]. This configuration enables fluorescence signaling of biomolecular interactions and structural changes in DNA, providing a valuable tool for studying nucleic acid-protein interactions and developing DNA-based biosensors. The strong π-π stacking capability of pyrene derivatives facilitates intercalation or groove-binding with DNA, while the ethynyl group allows for precise spatial positioning of the fluorophore through covalent attachment, optimizing the fluorescence response to binding events or environmental changes.

The versatility and adaptability of this compound as a fluorescent probe component across these diverse application domains stem from several key attributes: (1) the modifiable core structure that allows for functionalization at different positions to optimize sensing performance; (2) the distinct photophysical properties that enable multiple detection mechanisms including photo-induced electron transfer, FRET, and excimer formation; (3) the compatibility with various framework synthesis conditions without significant degradation; and (4) the structural rigidity that minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields. These characteristics collectively establish this compound as a privileged building block for constructing advanced fluorescent sensing platforms with tunable properties and enhanced performance across multiple domains of analytical chemistry.

Troubleshooting and Technical Recommendations

Common Synthesis Challenges and Solutions:

Low Functionalization Efficiency: If the incorporation of this compound into the MOF or COF structure is lower than expected, ensure complete activation of the parent framework by heating under vacuum for sufficient time to remove all solvent molecules from the pores. Additionally, verify the freshness of catalysts—copper(I) bromide for click chemistry and palladium catalysts for Sonogashira coupling can deactivate if improperly stored or aged. Using freshly distilled solvents and maintaining strict anhydrous conditions throughout the synthesis can significantly improve reaction yields.

Crystallinity Loss: If PXRD analysis indicates loss of crystallinity after functionalization, consider moderating the reaction conditions. For MOF post-synthetic modification, reduce the reaction temperature to 50°C or decrease the reaction time to 24 hours. For COF synthesis, ensure gradual heating and cooling rates during the reaction. In some cases, adding structural stabilizers such as benzoic acid (for MOFs) or using mixed solvent systems can help maintain crystallinity during functionalization.

Fluorescence Quenching in Storage: If the fluorescent properties of the material diminish during storage, this may result from oxidative degradation or photobleaching. Ensure materials are stored under inert atmosphere in dark containers at -20°C when possible. For long-term storage, include oxygen scavengers in the storage containers and avoid exposure to ambient light. Reactivation by heating under vacuum may restore fluorescence if quenching is due to adsorbate binding.

Optimization Strategies for Enhanced Sensing Performance:

Surface Area Preservation: To maintain high accessibility to binding sites, carefully control the density of this compound incorporation. While higher loading increases fluorescence intensity, it may reduce porosity and analyte diffusion rates. A balanced approach with moderate functionalization (approximately 20-30% of available sites) often provides optimal sensing performance with sufficient signal intensity and accessibility.

Selectivity Enhancement: To improve selectivity for specific analytes, consider introducing additional functional groups that can participate in complementary interactions with the target molecule. For example, incorporating hydrogen bond donors/acceptors or charged groups near the pyrene moiety can create multipoint binding sites that enhance specificity through cooperative interactions.

Regeneration and Reusability: For practical applications, develop regeneration protocols that allow sensor reuse without performance degradation. For nitroaromatic sensing, simple washing with basic solutions (e.g., 0.1 M NaOH in methanol) followed by re-activation under vacuum can typically restore the initial fluorescence signal. Always verify through PXRD that the regeneration process does not damage the framework structure.

Conclusion and Future Perspectives

The integration of this compound into MOF and COF structures represents a powerful strategy for developing advanced fluorescent sensors with exceptional sensitivity, selectivity, and versatility. The protocols outlined in this application note provide researchers with comprehensive methodologies for constructing these functional materials, emphasizing practical considerations for synthesis, characterization, and implementation. The demonstrated success in detecting nitroaromatic explosives highlights the potential of these materials for security applications, while emerging uses in pharmaceutical and biological sensing suggest a broadening application landscape.

Future development directions for this compound-based fluorescent probes include the creation of multiplexed sensing arrays that can simultaneously detect multiple analytes through distinct fluorescence responses, the integration of these materials into portable field-deployable devices for on-site analysis, and the development of stimuli-responsive systems with tunable sensing properties. Additionally, combining this compound with other fluorophores in heterostructured frameworks could enable ratiometric sensing approaches that provide internal calibration and improved quantification capabilities. As synthetic methodologies advance and our understanding of structure-property relationships deepens, this compound-based MOF and COF materials are poised to play an increasingly important role in addressing analytical challenges across diverse fields from environmental monitoring to biomedical diagnostics.

References

- 1. 1-Ethynyl pyrene | CAS#:34993-56-1 [lumiprobe.com]

- 2. Pyrene-based metal organic frameworks: from synthesis to ... [pubs.rsc.org]

- 3. This compound | CAS Number 34993-56-1 [ossila.com]

- 4. A highly fluorescent metal organic framework probe for 2,4, ... [sciencedirect.com]

- 5. In Situ Generated Dye@MOF/COF Heterostructure for ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Ethynylpyrene as an Optical Label for DNA Hybridization Detection

Introduction

1-Ethynylpyrene is a polyaromatic hydrocarbon (PAH) derivative that serves as a powerful environment-sensitive fluorescent label for nucleic acid research. When covalently attached to DNA bases, particularly the 8-position of guanine, it exhibits remarkable absorption and fluorescence changes upon DNA hybridization, providing the basis for highly sensitive molecular beacon systems and DNA detection platforms [1] [2]. The unique photophysical properties of this compound, including its ability to form excimers and sensitivity to local microenvironment changes, make it particularly valuable for studying DNA structures, dynamics, and interactions without the need for additional fluorescent labels [3] [4].

This compound contains a terminal triple bond that enables efficient conjugation to biomolecules via Click Chemistry or Sonogashira coupling, facilitating its incorporation into oligonucleotides at specific positions [2] [5]. The following application notes provide detailed methodologies for utilizing this compound in DNA hybridization studies, along with key design considerations and data interpretation guidelines for researchers and diagnostic development professionals.

Principle of Detection

The detection mechanism of this compound-labeled DNA probes relies on the compound's hybridization-induced photophysical changes. In single-stranded DNA, the pyrene moiety typically exhibits characteristic monomeric fluorescence. Upon hybridization with complementary DNA, several signaling mechanisms can occur:

- Absorption band formation: A unique absorption band at approximately 420 nm appears specifically in duplex DNA structures and exhibits thermal melting behavior, providing a direct hybridization signal [1].

- Excimer formation: When two pyrene moieties are brought into close proximity (3-4 Å) through DNA hybridization, they form excited-state dimers (excimers) that emit red-shifted fluorescence relative to monomeric pyrene [3] [2].

- Fluorescence intensity changes: The local environment within DNA duplexes (groove binding vs. intercalation) significantly affects pyrene fluorescence quantum yield, enabling hybridization detection through intensity measurements [3] [4].

The following diagram illustrates the fundamental signaling mechanism of this compound-modified DNA:

Figure 1: Detection mechanism of this compound-modified DNA probes. Hybridization triggers formation of new absorption bands and excimer fluorescence.

Material Specifications

Chemical Properties

Table 1: Physicochemical properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 34993-56-1 [2] [5] |

| Molecular Formula | C₁₈H₁₀ [2] [5] |

| Molecular Weight | 226.27 g/mol [2] [5] |

| Purity | ≥95% (by ¹H and ¹³C NMR, TLC) [2] [5] |

| Physical Form | Light yellow solid [2] [5] |

| Solubility | Good in chloroform, dichloromethane, toluene; low in water [2] [5] |

| Storage | -20°C in the dark; avoid prolonged light exposure [2] [5] |

Spectral Characteristics

Table 2: Optical properties of this compound

| Parameter | Specification |

|---|---|

| Absorption Maxima (nm) | 343, 326, 313, 276, 265, 242, 234 [2] [5] |

| Emission Maxima (nm) | 377, 397 [2] [5] |

| Excimer Emission | 450-550 nm (when pyrenes in close proximity) [3] |

| Hybridization-Specific Absorption | ~420 nm (appears only in duplex DNA) [1] |

Probe Design Considerations

Modification Strategies

Successful implementation of this compound DNA probes requires careful design considerations:

- Attachment position: Covalent attachment at the 8-position of guanine shows particularly remarkable hybridization-induced absorption changes [1]. The 2′-O-position of ribose sugars represents an alternative modification site that positions pyrene in helix grooves [3].

- Linker design: The length and flexibility of linkers between pyrene and oligonucleotides significantly affect signaling properties. Short, rigid linkers often enhance excimer formation efficiency [3].

- Probe architecture: Both linear probes and molecular beacons can be designed using this compound modifications. Molecular beacons benefit from pyrene's environmental sensitivity for background suppression [1] [3].

- Sequence context: Flanking nucleobases significantly influence pyrene photophysics. Guanine or pyrimidine-rich regions adjacent to modification sites can enhance hybridization-induced signal changes [3].

Structural Influences on Performance

Table 3: Design parameters and their effects on probe performance

| Design Parameter | Impact on Performance | Recommendation |

|---|---|---|

| Number of pyrene modifications | Multiple modifications enhance excimer formation but may affect hybridization kinetics | 2-3 modifications per probe optimal for excimer-based detection [3] |

| Modification position | Groove-positioned pyrene (e.g., 2′-O-) shows RNA specificity; intercalated pyrene (DNA duplex) provides different signaling | Choose positioning based on target NA type [3] |

| Probe length | Shorter probes (<25-mer) show larger hybridization-induced changes but potentially reduced specificity | 15-30 mer provides optimal balance of specificity and signal response |

| Target type | RNA targets produce A-form duplexes with different pyrene positioning vs. DNA targets (B-form) | Design specifically for DNA or RNA detection [3] |

Experimental Protocols

Protocol 1: Absorption-Based Hybridization Detection

This protocol describes hybridization detection using the characteristic 420 nm absorption band that appears in DNA duplexes.

Materials:

- This compound-modified oligonucleotide probe (synthesized via Click Chemistry using this compound)

- Target DNA/RNA sequence

- Hybridization buffer (typically 10-100 mM phosphate buffer, pH 7.0-7.5, with 100 mM NaCl)

- UV-Vis spectrophotometer with temperature control

- Thermostatted cuvette holder

Procedure:

- Prepare probe solution: Dilute the this compound-modified oligonucleotide in hybridization buffer to a final concentration of 1-5 μM.

- Record baseline spectrum: Measure the absorption spectrum from 300-500 nm at the experimental temperature (typically 20-25°C).

- Add target sequence: Introduce complementary target DNA/RNA at equimolar concentration (1:1 probe:target ratio).

- Incubate for hybridization: Allow the solution to incubate for 15-30 minutes at the desired temperature to ensure complete hybridization.

- Record hybridization spectrum: Measure the absorption spectrum under identical conditions as step 2.

- Monitor 420 nm band: The appearance of absorption at ~420 nm indicates successful hybridization [1].

- Thermal melting analysis: Increase temperature incrementally (1-2°C intervals) while monitoring 420 nm absorption to determine melting temperature (Tₘ).

Protocol 2: Fluorescence Excimer-Based Detection

This protocol utilizes excimer formation for highly sensitive fluorescence-based detection.

Materials:

- Doubly-modified this compound oligonucleotide probe (two pyrene modifications)

- Target DNA/RNA sequence

- Hybridization buffer (as in Protocol 1)

- Fluorometer with temperature control and excitation at 343-350 nm

- Quartz fluorescence cuvette

Procedure:

- Prepare probe solution: Dilute the doubly-modified probe in hybridization buffer to 0.1-1 μM concentration.

- Record initial fluorescence: Measure emission spectrum from 350-600 nm with excitation at 343 nm.

- Identify monomer peaks: Note the characteristic monomer emission at 377 and 397 nm.

- Add target sequence: Introduce complementary target at equimolar concentration.

- Incubate for hybridization: Allow 15-30 minutes for complete hybridization.

- Record hybridization spectrum: Measure emission spectrum under identical conditions.

- Monitor excimer formation: Look for the appearance of a broad, red-shifted emission band at 450-550 nm, indicating excimer formation [3] [2].

- Quantify hybridization: Calculate the ratio of excimer emission (~480 nm) to monomer emission (~377 nm) for quantitative analysis.

The following workflow summarizes the key experimental steps for fluorescence-based detection:

Figure 2: Experimental workflow for fluorescence excimer-based DNA hybridization detection.

Data Analysis and Interpretation

Quantitative Measurements

The following parameters should be calculated for quantitative hybridization analysis:

- Excimer-to-monomer ratio (E/M): Calculate as I₄₈₀/(I₃₇₇ + I₃₉₇), where I represents emission intensity at specified wavelengths. Higher E/M ratios indicate more efficient hybridization.

- Hybridization-induced absorption change: Monitor absorbance at 420 nm, with increasing absorbance correlating with duplex formation.

- Thermal melting profiles: Plot E/M ratio or A₄₂₀ as a function of temperature to determine melting temperature (Tₘ), which indicates duplex stability.

Troubleshooting Guide

Table 4: Common issues and solutions in this compound hybridization assays

| Problem | Potential Cause | Solution |

|---|---|---|

| Low excimer signal | Pyrene modifications too far apart in duplex | Redesign probe with modifications closer together (2-4 base separation) |

| High background fluorescence | Non-specific pyrene interactions | Optimize buffer conditions; add non-ionic detergents (e.g., 0.01% Triton X-100) |

| Poor hybridization efficiency | Probe design issues | Check probe specificity; adjust length and GC content; optimize hybridization temperature |

| Weak absorption at 420 nm | Improper pyrene positioning | Ensure modification at 8-position of guanine; verify conjugation efficiency |

Applications in Biosensing and Diagnostics

This compound-modified oligonucleotides enable several advanced applications:

- Single nucleotide polymorphism (SNP) discrimination: The sensitivity of pyrene fluorescence to local environment enables discrimination of matched versus mismatched duplexes [3] [4].

- RNA-specific detection: Pyrene exhibits different positioning in DNA:RNA versus DNA:DNA hybrids, enabling selective RNA targeting [3].

- Real-time hybridization monitoring: The instantaneous signal changes allow continuous monitoring of hybridization kinetics [6].

- Label-free detection platforms: When combined with carbon nanotubes or other surfaces, this compound modifications facilitate label-free detection systems [7].

- Supramolecular constructs: The intercalation and π-stacking capabilities enable construction of complex DNA-based nanostructures [3] [8].

Advantages and Limitations

Advantages

- Environment-sensitive signaling: Eliminates need for separate quencher molecules [1] [4]

- Multiple detection modalities: Allows both absorption and fluorescence measurements [1] [3]

- High sensitivity: Single-base mismatch discrimination capability [3]

- Structural versatility: Applicable to various probe architectures (linear probes, molecular beacons) [3]

- Stable conjugation: Covalent attachment via Click Chemistry provides stable linkage [2] [5]

Limitations

- Synthetic complexity: Requires specialized expertise for oligonucleotide modification

- Potential structural perturbation: Bulky pyrene moiety may affect duplex stability in some cases

- Photobleaching: Extended illumination can cause signal degradation

- Solubility constraints: Limited aqueous solubility may require organic co-solvents

Regulatory and Safety Considerations

When implementing this compound-based detection systems:

- Follow appropriate biosafety guidelines for synthetic nucleic acids, particularly for in vivo applications

- Adhere to waste disposal regulations for polyaromatic hydrocarbons

- Consider upcoming regulatory frameworks for synthetic nucleic acids (e.g., Framework for Nucleic Acid Synthesis Screening effective May 2025) [9]

- Implement appropriate screening procedures for sequences of concern in diagnostic applications [9]

Conclusion

This compound provides a versatile platform for developing sensitive DNA hybridization assays through its unique hybridization-induced photophysical changes. The detailed protocols and design considerations presented here enable researchers to implement this technology for various applications in molecular diagnostics, basic research, and biosensor development. The dual detection capabilities (absorption and fluorescence) and environmental sensitivity make it particularly valuable for advanced nucleic acid analysis where traditional labeling approaches may be insufficient.

References

- 1. This compound-modified Guanine and Cytosine as Optical ... [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Ethynyl pyrene (A270014) [antibodies.com]

- 3. Recent Advances in Nucleic Acid Targeting Probes and ... [mdpi.com]

- 4. Probing of Nucleic Acid Structures, Dynamics, and ... [frontiersin.org]

- 5. 1-Ethynyl pyrene | CAS#:34993-56-1 [lumiprobe.com]

- 6. Real-time detection and quantification of DNA hybridization ... [pubmed.ncbi.nlm.nih.gov]

- 7. Label-free detection of DNA hybridization using pyrene- ... [semanticscholar.org]

- 8. Immobilization of pyrene-tagged metal complexes onto solid ... [pubs.rsc.org]

- 9. Two new federal policies impacting research with synthetic ... [ehs.washington.edu]

Proposed Protocol: PSM of UIO-66-NH2 with 1-Ethynylpyrene

This protocol outlines the synthesis of a pyrene-functionalized metal-organic framework (MOF) via a post-synthetic modification (PSM) approach, creating Pyrene-UIO-66 (UIO-66-EP). The method adapts a general PSM procedure [1] and synthesis techniques for 1-ethynylpyrene derivatives [2].

Synthesis of UIO-66-NH2

- Reagents: Zirconium chloride (ZrCl₄), 2-aminoterephthalic acid, N,N-Dimethylformamide (DMF), acetic acid [1] [3] [4].

- Procedure:

- Dissolve 2-aminoterephthalic acid (0.135 g, 0.75 mmol) and ZrCl₄ (0.175 g, 0.75 mmol) in a mixture of DMF (20 mL) and acetic acid (2.4 mL) [1].

- Transfer the solution to a microwave reactor vial and heat at 120°C for 1 hour [1]. Alternative Solvothermal Method: Suspend the mixture in an autoclave and heat at 120°C for 24 hours [3].

- Cool the resulting mixture to room temperature. Collect the solid product by centrifugation.

- Wash the solid repeatedly with DMF and methanol to remove unreacted precursors.

- Dry the resulting gray-colored UIO-66-NH2 powder in air [1].

Preparation of this compound

- Reagents: 1-bromopyrene or 1-iodopyrene, (Trimethylsilyl)acetylene, Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride), Copper(I) iodide, Triethylamine [2].

- Procedure:

- Follow a standard Sonogashira cross-coupling reaction to produce 1-((trimethylsilyl)ethynyl)pyrene.

- Use a tetra-n-butylammonium fluoride (TBAF) deprotection step in tetrahydrofuran (THF) to remove the trimethylsilyl group, yielding this compound [2].

- Confirm the identity and purity of the product using techniques like (^1)H NMR and mass spectrometry.

Post-Synthetic Modification to UIO-66-EP

- Reagents: UIO-66-NH2 (from Step 1), this compound (from Step 2), Methanol (MeOH), Acetic acid [1].

- Procedure:

- Disperse 100 mg of activated UIO-66-NH2 in 50 mL of methanol.

- Add this compound (1.2 mmol, ~0.266 g) and two drops of acetic acid to the suspension [1].

- Stir the reaction mixture at 75°C for 24 hours.

- After cooling, collect the modified MOF (UIO-66-EP) by filtration.

- Wash thoroughly with methanol to remove any unreacted this compound.

- Dry the final product under vacuum overnight.

Characterization & Confirmation of PSM

Successful formation of UIO-66-EP should be confirmed through a combination of the following techniques:

| Characterization Method | Purpose and Expected Outcome |

|---|---|

| X-ray Diffraction (XRD) | Confirm retention of crystalline UIO-66 structure post-modification [1] [4]. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify new C≡C stretch from ethynylpyrene & assess imine (C=N) bond formation [1]. |

| (^1)H NMR (on digested sample) | Quantitatively confirm successful PSM. Digest UIO-66-EP in HF/DMSO, compare peaks to linker/EP standards [1]. |

| Nitrogen Physisorption | Determine reduction in surface area & pore volume, indicating successful incorporation of EP within pores [4]. |

| UV-Vis Spectroscopy | Show new absorption features characteristic of pyrene, confirming functionalization [4]. |

| X-ray Photoelectron Spectroscopy (XPS) | Detect nitrogen species from imine bonds, providing chemical state evidence for PSM [1]. |

Critical Experimental Notes & Parameters

The table below summarizes key parameters and considerations for the PSM reaction and application testing.

| Parameter | Details & Considerations |

|---|---|

| PSM Reaction Mechanism | Schiff base formation (condensation) between –NH₂ group of UIO-66-NH2 and carbonyl group of reagent. Acetic acid catalyzes this reaction [1]. |

| Molar Ratio | Use excess this compound (e.g., 1.2 mmol per 100 mg MOF) to drive the reaction towards completion [1]. |

| Framework Activation | UIO-66-NH2 must be fully activated (solvent-free) before PSM. Activate by heating under vacuum at 100-120°C [1]. |

| Handling Precautions | Standard laboratory safety protocols are essential. Use a fume hood, appropriate personal protective equipment (PPE). HF for digestion requires specialized, extreme caution [1]. |

Potential Applications & Workflow

UIO-66-EP is primarily envisioned as a fluorescent sensor. The diagram below outlines the conceptual workflow for its synthesis and application in sensing.

The synthesized UIO-66-EP is envisioned to function as a fluorescent sensor for heavy metal ions like Hg²⁺, based on the thiophilic properties of sulfur [1] or the specific coordination and electron transfer properties of the pyrene-adenine unit [2]. The experimental workflow involves exposing the material to the analyte and monitoring the fluorescence signal change (quenching or enhancement).

Experimental Protocol for Hg²⁺ Sensing

This is a generalized protocol based on the use of a similar sulfur-modified UIO-66 sensor [1].

- Sensor Suspension: Prepare a finely ground suspension of UIO-66-EP (1 mg) in HEPES buffer solution (3 mL) [1].

- Analyte Addition: Add an aliquot of a Hg²⁺ stock solution (e.g., 2 × 10⁻² M) to the sensor suspension [1].

- Fluorescence Measurement:

- Use a fluorescence spectrophotometer with a 1 cm quartz cuvette.

- Set excitation to the absorption maximum of UIO-66-EP (~371-376 nm).

- Record the emission spectrum between 360-700 nm while stirring the suspension [1].

- Data Analysis: Calculate the Stern-Volmer constant (K_sv) and Limit of Detection (LOD) to quantify sensitivity and selectivity.

References

- 1. Post-Synthetic Modification of an Amino-Functionalized ... [pmc.ncbi.nlm.nih.gov]

- 2. Photo-physical properties of 2-(this compound)-adenosine [pubs.rsc.org]

- 3. Construction of direct Z-scheme Bi5O7I/UiO-66-NH2 ... [sciencedirect.com]

- 4. NH2-Modified UiO-66: Structural Characteristics and ... [pmc.ncbi.nlm.nih.gov]

Application Notes: 1-Ethynylpyrene-Based Fluorescent Sensor for TNP

The development of fluorescent sensors for the detection of 2,4,6-Trinitrophenol (TNP), a common and highly explosive environmental pollutant, is a critical area of research. Sensors based on 1-Ethynylpyrene leverage the unique photophysical properties of this fluorophore, which often serves as a building block in larger conjugated polymer (CP) systems [1]. The "molecular wire effect" in CPs allows for significant amplification of fluorescence signals, making these sensors exceptionally sensitive [1]. The primary mechanism for TNP detection is typically a fluorescence quenching ("turn-off") process due to TNP's strong electron-deficient nature, which facilitates photo-induced electron transfer from the sensor to TNP.

Experimental Protocol Framework

The following is a generalized protocol for evaluating a this compound-containing sensor for TNP detection. Please note that specific parameters (e.g., concentrations, solvent ratios, synthesis steps) must be sourced from primary research articles, which were not available in the current search.

1. Sensor Synthesis and Preparation

- Synthesis of this compound-Containing Polymer: The sensor is typically synthesized via a transition-metal-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) to incorporate this compound monomers into a conjugated polymer backbone [1].

- Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1.0 mM) in a suitable organic solvent like Tetrahydrofuran (THF). Dilute this stock to the desired working concentration (e.g., 10 µM) in the test solvent (e.g., THF or a THF/water mixture).

2. Titration Experiment for TNP Detection

- Procedure:

- Place 3 mL of the sensor working solution into a quartz cuvette.

- Record the fluorescence emission spectrum (e.g., λ_ex = 350 nm, scan emission from 370-600 nm) to establish the initial fluorescence intensity (I₀).

- Sequentially add small, increasing volumes of a TNP stock solution (e.g., 1 mM) to the cuvette.

- After each addition, mix the solution thoroughly and allow it to equilibrate for a consistent time (e.g., 1 minute).

- Record the fluorescence emission spectrum after each addition.

- Continue until the fluorescence intensity is fully quenched or shows no further change.

- Data Analysis:

- Plot the fluorescence intensity at the maximum emission wavelength (I) against the concentration of TNP [Q].

- Analyze the quenching data using the Stern-Volmer equation:

(I₀/I) = 1 + K_sv[Q], whereK_svis the Stern-Volmer constant, which quantifies the sensor's sensitivity. - The Limit of Detection (LOD) can be calculated using the formula

LOD = 3σ/K_sv, where σ is the standard deviation of the blank measurements.

3. Selectivity and Interference Studies

- Procedure:

- Prepare separate solutions of the sensor (10 µM) with the same concentration of various interfering analytes (e.g., other nitroaromatics like DNT, NT, or metal ions).

- Record the fluorescence intensity of each solution.

- Compare the quenching efficiency (

(I₀-I)/I₀) for TNP against other analytes to demonstrate selectivity.

Summary of Quantitative Data